Methyl 4-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate is a complex organic compound characterized by its unique bicyclic structure and functional groups. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The molecular formula for this compound is with a molecular weight of approximately 245.31686 g/mol .
Methyl 4-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate is classified as an azabicyclic compound due to the presence of a bicyclic structure that includes nitrogen atoms. It falls under the category of benzoates, which are esters derived from benzoic acid, and it contains a methylthio group that enhances its chemical reactivity.
The synthesis of methyl 4-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate typically involves multiple synthetic routes that include:
The synthesis process requires careful control of reaction conditions to optimize yield and purity. Specific reagents such as lithium aluminum hydride may be employed for reductions, while oxidizing agents like hydrogen peroxide can facilitate oxidation reactions.
The molecular structure of methyl 4-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate features a bicyclic octane ring with a carbonyl group attached to the nitrogen atom within the ring, alongside a benzoate group.
Methyl 4-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate can undergo several chemical transformations:
Common reagents used in these reactions include:
The mechanism of action for methyl 4-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate primarily involves its interaction with specific biological targets, particularly Janus kinases (JAKs), which are involved in various signaling pathways.
Research indicates that this compound inhibits JAK1 and TYK2, leading to significant effects on inflammatory signaling pathways associated with autoimmune diseases. This inhibition results in reduced inflammation and related symptoms in preclinical models.
While specific physical properties such as melting point and boiling point were not detailed in the sources, the compound's structure suggests it may exhibit moderate solubility in organic solvents due to its lipophilic characteristics.
The chemical properties include:
Methyl 4-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate has several potential applications:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1